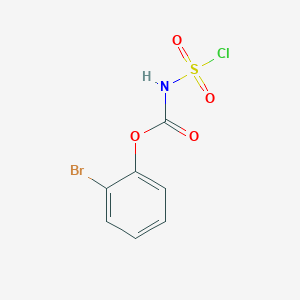

2-bromophenyl N-(chlorosulfonyl)carbamate

Description

Significance of Carbamate (B1207046) and Sulfonyl Functionalities in Advanced Chemical Synthesis

The carbamate functional group, an ester of carbamic acid, is a cornerstone in organic and medicinal chemistry. It is recognized for its role as a key structural motif in many approved drugs and prodrugs. nih.gov Carbamates are often employed as protecting groups for amines due to their stability under various reaction conditions and the relative ease of their removal. nih.gov Furthermore, their ability to participate in hydrogen bonding and act as bioisosteres for amide bonds makes them crucial in the design of bioactive molecules. nih.gov

The sulfonyl group, particularly in the form of sulfonyl chlorides, is a powerful electrophilic moiety. It readily reacts with a wide range of nucleophiles, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science. The incorporation of a sulfonyl group can significantly influence the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability.

The combination of these two functionalities in N-(chlorosulfonyl)carbamates creates a bifunctional reagent with distinct reactive sites, offering a platform for diverse synthetic applications.

Historical Context and Evolution of N-(Chlorosulfonyl)carbamate Chemistry

The chemistry of N-(chlorosulfonyl)carbamates is intrinsically linked to the development and exploration of chlorosulfonyl isocyanate (CSI, ClSO₂NCO). CSI is a highly reactive and versatile reagent that serves as the primary precursor for the synthesis of N-(chlorosulfonyl)carbamates through its reaction with alcohols and phenols. researchgate.net Since its discovery, CSI has been extensively utilized in organic synthesis for the introduction of the sulfamoyl group and the construction of various heterocyclic systems. researchgate.net

The reaction of CSI with alcohols and phenols provides a direct and efficient route to the corresponding N-(chlorosulfonyl)carbamates. rsc.org This reaction has been a subject of study for several decades, with research focusing on its scope, limitations, and the synthetic utility of the resulting products. Over time, the understanding of the reactivity of N-(chlorosulfonyl)carbamates has evolved, leading to their use as precursors for amidyl radicals and in various amidation reactions. rsc.orgresearchgate.net

Positioning of 2-Bromophenyl N-(chlorosulfonyl)carbamate within the N-(chlorosulfonyl)carbamate Family

This compound is an aryl N-(chlorosulfonyl)carbamate distinguished by the presence of a bromine atom at the ortho position of the phenyl ring. This substitution pattern is expected to influence the compound's reactivity and properties in several ways:

Steric Effects: The ortho-bromo substituent can exert steric hindrance around the carbamate linkage, potentially affecting its conformational preferences and reactivity in certain transformations.

Electronic Effects: The electron-withdrawing nature of the bromine atom can impact the electron density of the aromatic ring and the reactivity of the carbamate and chlorosulfonyl groups.

Synthetic Handle: The bromine atom serves as a valuable functional group for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the elaboration of the aromatic core.

These features position this compound as a potentially useful building block for the synthesis of more complex molecules with specific steric and electronic properties.

Scope and Academic Relevance of Research on this Compound Class

Research on N-(chlorosulfonyl)carbamates continues to be an active area of investigation. The academic relevance of this class of compounds stems from their utility as:

Intermediates in Heterocyclic Synthesis: They can serve as precursors to various nitrogen- and sulfur-containing heterocyclic compounds.

Precursors to Sulfonamides and Carbamates: They provide a convenient route to these important classes of compounds.

Amidyl Radical Precursors: Recent studies have highlighted their use in generating amidyl radicals for C-H amination and other radical-mediated transformations. rsc.orgresearchgate.net

The study of substituted aryl N-(chlorosulfonyl)carbamates, such as the 2-bromo derivative, is crucial for understanding structure-reactivity relationships and expanding the synthetic toolbox available to organic chemists. The presence of the halogen atom opens up avenues for the synthesis of novel, highly functionalized aromatic compounds with potential applications in medicinal chemistry and materials science.

While specific, in-depth research focused solely on this compound is not widely available in the public domain, its chemical identity is established.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1315366-47-2 |

| Molecular Formula | C₇H₅BrClNO₄S |

| Canonical SMILES | C1=CC=C(C(=C1)Br)OC(=O)NS(=O)(=O)Cl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClNO4S |

|---|---|

Molecular Weight |

314.54 g/mol |

IUPAC Name |

(2-bromophenyl) N-chlorosulfonylcarbamate |

InChI |

InChI=1S/C7H5BrClNO4S/c8-5-3-1-2-4-6(5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |

InChI Key |

JLDKNXNWYSNTES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)NS(=O)(=O)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromophenyl N Chlorosulfonyl Carbamate and Its Analogs

Strategies for the Preparation of N-(Chlorosulfonyl)carbamates

The primary route for synthesizing N-(chlorosulfonyl)carbamates involves the direct reaction of alcohols or phenols with chlorosulfonyl isocyanate (CSI). researchgate.netrsc.org This method is valued for its efficiency and directness in forming the desired carbamate (B1207046) linkage with the chlorosulfonyl group intact.

Reaction of Alcohols/Phenols with Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl isocyanate (CSI) is a highly versatile and reactive reagent used extensively in organic synthesis. researchgate.netwikipedia.org Its structure, ClSO₂NCO, features two highly electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group. wikipedia.org The reaction with nucleophiles such as alcohols and phenols typically occurs at the isocyanate carbon, leading to the formation of N-(chlorosulfonyl)carbamates. researchgate.netacs.org This reaction is fundamental for producing aryl N-(chlorosulfonyl)carbamates, including 2-bromophenyl N-(chlorosulfonyl)carbamate.

The synthesis of aryl N-(chlorosulfonyl)carbamates from phenols and CSI is highly dependent on the reaction conditions. acs.org Optimization of these conditions is critical to maximize yield and prevent the formation of byproducts.

Key parameters for optimization include reaction temperature, reagent stoichiometry, and the potential use of catalysts. Studies have shown that the reaction between phenols and CSI proceeds effectively at room temperature to yield the desired aryl N-(chlorosulfonyl)carbamates. acs.org However, at temperatures exceeding 100°C, the reaction can become reversible, and an alternative, irreversible pathway that produces (aryloxy)sulfonyl isocyanates may begin to dominate. acs.org

The stoichiometry of the reactants also plays a significant role. Utilizing a two-fold excess of chlorosulfonyl isocyanate has been found to increase the rate of reaction with phenols. acs.org While specific catalysts for the direct synthesis of this compound are not extensively detailed, related processes involving CSI benefit from catalytic intervention. For instance, the synthesis of sulfamoyl chloride from CSI and formic acid is catalyzed by N,N-dialkyl carboxamides like N,N-dimethylformamide or N,N-dimethyl acetamide (B32628). google.com

Table 1: Optimized Conditions for Reactions Involving Chlorosulfonyl Isocyanate (CSI)

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Temperature | Room Temperature | Formation of aryl N-(chlorosulfonyl)carbamates from phenols | acs.org |

| Temperature | > 100°C | Reversible reaction; formation of (aryloxy)sulfonyl isocyanates | acs.org |

| Temperature | -20°C | Used in the synthesis of (R)-l-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate from the corresponding alcohol and CSI | google.com |

| Stoichiometry | 2-fold excess of CSI | Enhanced reaction rate with phenols | acs.org |

| Catalyst | N,N-dimethyl acetamide (in a related reaction) | Catalyzes formation of sulfamoyl chloride from CSI | google.com |

The choice of solvent and precise temperature control are paramount in syntheses involving the highly reactive CSI. wikipedia.org Due to its electrophilic nature, CSI necessitates the use of inert solvents to prevent unwanted side reactions. wikipedia.org

Commonly employed solvents that have proven effective include chlorinated hydrocarbons such as dichloromethane, as well as acetonitrile (B52724) and various ethers. researchgate.netwikipedia.org Dichloromethane, in particular, has been noted for facilitating high yields in cyclization reactions involving CSI. researchgate.net The use of relatively non-polar, aprotic solvents ensures that the reactivity of CSI is directed toward the intended nucleophile (the phenol (B47542) or alcohol).

Temperature control is a critical factor that dictates the reaction's outcome. As established, the synthesis of aryl N-(chlorosulfonyl)carbamates is typically conducted at or below room temperature to favor the desired product. acs.org For instance, a process for preparing Cenobamate, an analogous carbamate, from an alcohol and CSI is performed at a significantly lower temperature of -20°C to control reactivity. google.com Conversely, elevated temperatures can lead to rearrangements or the formation of alternative products. acs.org The exothermic nature of the reaction between CSI and nucleophiles also necessitates careful temperature management, often involving slow, dropwise addition of the reagent and external cooling to maintain the desired temperature range. orgsyn.orgorgsyn.org

The electronic and steric properties of substituents on the aryl ring of the phenol can significantly influence the efficiency of N-(chlorosulfonyl)carbamate synthesis. The nucleophilicity of the phenolic oxygen is directly affected by the nature of these substituents.

Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the phenolic oxygen, enhancing its nucleophilicity and generally leading to a faster reaction rate with CSI. Conversely, electron-withdrawing groups (EWGs), such as the bromine atom in 2-bromophenol, decrease the nucleophilicity of the oxygen. This can result in a slower reaction rate compared to unsubstituted phenol or phenols bearing EDGs.

Innovations in N-(Chlorosulfonyl)carbamate Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and sustainable methods for the formation of carbamates, with principles that can be extended to the synthesis of N-(chlorosulfonyl)carbamates. These innovations focus on green chemistry, novel catalytic systems, and streamlined reaction pathways.

Green Chemistry Approaches to Carbamate Formation

While specific "green" methodologies for this compound are not extensively documented, the principles of green chemistry are increasingly influencing the synthesis of carbamates in general. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies include the use of biocatalysis and solvent-free reaction conditions.

Biocatalysis, for instance, employs enzymes for carbamate synthesis, offering high selectivity and mild reaction conditions in aqueous media. Esterases have been explored for the synthesis of various carbamates from amines and carbonates. Although not directly applied to N-(chlorosulfonyl)carbamates, this points towards a potential future direction for more sustainable synthesis.

Solvent-free synthesis is another cornerstone of green chemistry. Performing reactions without a solvent, or in a minimal amount of a benign solvent, reduces volatile organic compound (VOC) emissions and simplifies product purification. Such solvent-free methods have been developed for the preparation of primary carbamates and could potentially be adapted for sulfonyl carbamate synthesis. The development of one-pot and catalytic methods, as discussed in subsequent sections, also aligns with the principles of green chemistry by reducing the number of steps and the amount of waste generated.

Catalytic Systems for Enhanced Yield and Selectivity

Catalysis offers a powerful tool to enhance the efficiency and selectivity of chemical reactions. In the context of N-(chlorosulfonyl)carbamate synthesis, various catalytic systems are being explored to improve upon traditional methods.

Heteropolyacids (HPAs) are strong Brønsted acids that can be used as efficient and reusable solid acid catalysts. Their application in organic synthesis is considered a green chemistry approach due to their low environmental impact and ease of separation from the reaction mixture. HPAs have been shown to catalyze a variety of organic transformations, including the synthesis of heterocyclic compounds. While their direct application in the synthesis of N-(chlorosulfonyl)carbamates is an area for further research, their proven efficacy in other acid-catalyzed condensation and addition reactions suggests their potential to facilitate the reaction between phenols and chlorosulfonyl isocyanate, possibly leading to higher yields and milder reaction conditions.

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the synthesis of aryl sulfonamides from arylboronic acids. This suggests a potential alternative route to aryl N-(chlorosulfonyl)carbamates that could offer advantages in terms of substrate scope and functional group tolerance compared to the direct reaction with chlorosulfonic acid or its derivatives.

Copper-catalyzed reactions have also been investigated for the imidation of benzene (B151609) derivatives using reagents like N-fluoro-N-(fluorosulfonyl)carbamate (NFC), which can be prepared from an alcohol and chlorosulfonyl isocyanate. organic-chemistry.org This highlights the potential for transition metal catalysts to be employed in novel synthetic routes towards N-(chlorosulfonyl)carbamate analogs.

The following table summarizes some transition metal-catalyzed approaches relevant to the synthesis of sulfonyl compounds:

| Catalyst System | Reactants | Product Type | Reference |

| Palladium Catalyst | Arylboronic Acids, Phenyl Chlorosulfate | Arylsulfonyl Chlorides | nih.gov |

| Copper(I) Chloride | Benzene Derivatives, N-fluoro-N-(fluorosulfonyl)carbamate (NFC) | Imidated Arenes | organic-chemistry.org |

| Rhodium(I) Catalyst | Sulfonyl Azides, Alcohols, Carbon Monoxide | Sulfonyl Carbamates | nih.gov |

One-Pot and Multicomponent Reaction Strategies

Several one-pot procedures involving chlorosulfonyl isocyanate have been developed for the synthesis of various heterocyclic compounds and functional groups. For instance, the reaction of CSI with epoxides can lead to the one-pot synthesis of oxazolidinones and cyclic carbonates. nih.gov This demonstrates the utility of CSI as a versatile reagent in one-pot transformations. A one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide from chlorosulfonyl isocyanate has also been reported, which proceeds through a water-resistant pyridinium (B92312) salt intermediate, avoiding the need for cryogenic temperatures. researchgate.net

A photoinduced, three-component process involving CSI, an alcohol, and a quinoxalin-2(1H)-one has been developed for the synthesis of amidated quinoxalinones. rsc.org This highlights the potential for developing multicomponent strategies for the synthesis of N-(chlorosulfonyl)carbamates and their derivatives. Furthermore, a rhodium-catalyzed multicomponent reaction of sulfonyl azides, alcohols, and carbon monoxide has been utilized for the synthesis of sulfonyl carbamates. nih.gov

The table below provides an overview of some one-pot and multicomponent reactions involving chlorosulfonyl isocyanate or leading to sulfonyl carbamates:

| Reaction Type | Key Reagents | Product | Reference |

| One-Pot Synthesis | Epoxides, Chlorosulfonyl Isocyanate | Oxazolidinones and Cyclic Carbonates | nih.gov |

| One-Pot Synthesis | Chlorosulfonyl Isocyanate, t-Butanol, Pyridine, Aqueous Ammonia | N-(tert-butoxycarbonyl)sulfamide | researchgate.net |

| Three-Component Photoinduced Reaction | Chlorosulfonyl Isocyanate, Alcohol, Quinoxalin-2(1H)-one | Amidated Quinoxalin-2(1H)-ones | rsc.org |

| Multicomponent Reaction | Sulfonyl Azides, Alcohols, Carbon Monoxide | Sulfonyl Carbamates | nih.gov |

Reactivity and Reaction Pathways of 2 Bromophenyl N Chlorosulfonyl Carbamate

Electrophilic Nature and Reactive Sites of N-(Chlorosulfonyl)carbamates

The chemical reactivity of 2-bromophenyl N-(chlorosulfonyl)carbamate is dictated by the presence of multiple electrophilic centers, making it a versatile reagent in organic synthesis. The electrophilic character arises from the significant polarization of bonds due to the presence of highly electronegative oxygen, nitrogen, and chlorine atoms. nih.gov This inherent electron deficiency at specific atoms makes the molecule susceptible to attack by a variety of nucleophiles. The principal sites for nucleophilic attack are the carbonyl carbon and the sulfur atom of the sulfonyl chloride group.

The carbonyl group (C=O) within the carbamate (B1207046) moiety is a classic electrophilic site. The carbon atom is double-bonded to a highly electronegative oxygen atom, which withdraws electron density, creating a partial positive charge (δ+) on the carbon. libretexts.orgrsc.org This polarization makes the carbonyl carbon an attractive target for electron-rich species (nucleophiles). libretexts.org Resonance structures can be drawn to illustrate this charge separation, further emphasizing the electrophilic nature of the carbonyl carbon. libretexts.org In the context of this compound, the electrophilicity of this carbon is further modulated by the adjacent 2-bromophenoxy and N-(chlorosulfonyl) groups, which influence the electron density distribution across the molecule. nih.govnih.gov

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is another prominent electrophilic center. This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms exert a strong electron-withdrawing inductive effect, rendering the sulfur atom significantly electron-deficient and thus highly electrophilic. nih.gov Consequently, the sulfonyl chloride group is an excellent electrophile, readily reacting with nucleophiles. nih.gov This reactivity is a cornerstone of sulfonamide synthesis, where the chloride ion acts as a good leaving group upon nucleophilic attack at the sulfur center. nih.govorganic-chemistry.org

The presence of a bromine atom at the ortho-position of the phenyl ring has a distinct electronic and steric influence on the reactivity of the molecule.

Electronic Effects : Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. nih.gov This inductive withdrawal of electron density extends to the carbamate linkage, thereby increasing the electrophilicity of the nearby carbonyl carbon and, to a lesser extent, the sulfonyl sulfur. This effect makes the molecule more susceptible to nucleophilic attack compared to its non-brominated counterpart.

Steric Effects : The position of the bromo group (ortho to the carbamate oxygen) can introduce steric hindrance. This may influence the approach of bulky nucleophiles to the carbonyl carbon, potentially affecting reaction rates and, in some cases, favoring attack at the less sterically hindered sulfonyl sulfur atom.

Nucleophilic Addition Reactions

Given its dual electrophilic sites, this compound undergoes nucleophilic addition and substitution reactions, primarily with nitrogen-based nucleophiles like amines. The specific reaction pathway and the final products are dependent on the reaction conditions and the nature of the attacking nucleophile.

Amines, being effective nucleophiles, can attack either the electrophilic carbonyl carbon or the sulfonyl sulfur atom. This competition between reaction pathways leads to the formation of different product classes. nih.govcbijournal.com

Attack at the Sulfonyl Sulfur : A primary or secondary amine can attack the electrophilic sulfur atom, leading to the displacement of the chloride ion. This pathway yields an N-arylcarbamoyl sulfamide (B24259) derivative. This is a typical reaction for sulfonyl chlorides. nih.govorganic-chemistry.org

Attack at the Carbonyl Carbon : Alternatively, the amine can attack the carbonyl carbon. This addition is often followed by the elimination of the 2-bromophenoxide leaving group, resulting in the formation of a chlorosulfonylated urea (B33335) intermediate. organic-chemistry.orgnih.gov

The chemoselectivity of the reaction (i.e., which site is attacked) can be influenced by factors such as the steric and electronic properties of the amine, solvent polarity, and reaction temperature.

The reaction of this compound with amines provides a pathway to synthesize complex molecules containing both urea and sulfamide functionalities, which are important pharmacophores in medicinal chemistry. cbijournal.comprinceton.edu

When an amine (R¹R²NH) reacts with this compound, two primary outcomes are possible, often in sequence or competition:

Sulfamide Formation : Nucleophilic attack at the sulfur atom displaces the chloride, forming a substituted N-(aryloxycarbonyl)sulfamide.

Urea Formation : Nucleophilic attack at the carbonyl carbon displaces the 2-bromophenoxide, leading to a chlorosulfonyl urea. This intermediate can then react with another equivalent of amine to form a sulfamide-urea hybrid.

Table 1: Reaction of this compound with Various Amines

The following table illustrates the potential products from the reaction with different primary and secondary amines, assuming conditions that favor complete substitution.

| Attacking Nucleophile (Amine) | Product 1 (Substituted Urea Moiety) | Product 2 (Substituted Sulfamide Moiety) |

| Aniline | 1-Phenylurea | N,N'-Diphenylsulfamide |

| Benzylamine | 1-Benzylurea | N,N'-Dibenzylsulfamide |

| Morpholine | 4-Morpholinecarboxamide | 4,4'-Sulfonyldimorpholine |

| Diethylamine | 1,1-Diethylurea | N,N,N',N'-Tetraethylsulfamide |

Reactions with Alcohols and Phenols

Reactions of this compound with alcohols and phenols are versatile, leading to the formation of sulfamates, carbonates, and other derivatives. The reaction pathway is influenced by the nucleophilicity of the hydroxyl group and the reaction conditions, such as the choice of base and solvent.

The N-(chlorosulfonyl)carbamate functional group provides two potential sites for reaction with alcohols and phenols: the sulfonyl chloride and the carbamate carbonyl.

Sulfamate (B1201201) Formation : The reaction of an alcohol or phenol (B47542) with the sulfonyl chloride moiety results in the formation of a sulfamate ester. This reaction is a common pathway for this class of compounds.

Carbonate Formation : Carbamates can be synthesized from alcohols via activated mixed carbonates. nih.gov For instance, an alcohol can react with reagents like p-nitrophenyl chloroformate or di(2-pyridyl) carbonate to form an activated carbonate intermediate. nih.gov This intermediate then reacts with an amine to yield the final carbamate. nih.gov While this is a common general strategy for carbamate synthesis, the direct reaction of this compound with an alcohol could potentially lead to carbonate-like structures through more complex pathways or rearrangements, though the primary reaction is typically at the sulfonyl group. The reaction of bromopropargylic alcohols with phenols in the presence of cesium carbonate can afford α-phenoxy-α'-hydroxyketones and α,α-diphenoxyketones, which are formed through the ring-opening of 1,3-dioxolan-2-one (a cyclic carbonate) intermediates. beilstein-journals.orgresearchgate.net

Carbamate esters can also be formed through the Curtius rearrangement, where an isocyanate intermediate is trapped by an alcohol. wikipedia.org

Reactions with Carbon-Based Nucleophiles

The electrophilic nature of the N-(chlorosulfonyl)carbamate group allows for reactions with various carbon-based nucleophiles. Enamides and enecarbamates, for example, have been developed as effective nucleophiles in stereoselective C-C bond-forming reactions. nih.gov Despite their relatively low nucleophilicity compared to metal enolates, they react efficiently with reactive electrophiles in the presence of a Lewis acid catalyst. nih.gov

The products of these reactions are typically N-protected imines, which are valuable intermediates that can be converted into other functional groups like ketones or N-protected amines. nih.gov The stereospecificity of these reactions is a key feature; for instance, (E)-enecarbamates yield anti-products, while (Z)-enecarbamates afford syn-products with high diastereoselectivity. nih.gov

Reactions with Thiols

The reaction of this compound with thiols (mercaptans) is expected to proceed via nucleophilic attack of the sulfur atom on the electrophilic sulfonyl chloride. This reaction would lead to the formation of a thiosulfamate derivative, with the displacement of the chloride ion.

The reactivity of thiols with electrophilic chlorine-containing species is well-documented. For example, the reaction of a thiol with N-chlorosuccinimide can generate a sulfenyl chloride. nih.gov In the context of N-(chlorosulfonyl)carbamates, the highly electrophilic sulfur of the sulfonyl chloride group is the likely site of attack for a thiol nucleophile. Under basic conditions, the corresponding thiolate would be an even more potent nucleophile for this transformation. The addition of thiols to related isocyanato-phosphonates can form (alkylsulfanyl)carbamates, which may undergo subsequent cyclization. researchgate.net

Cyclization Reactions and Heterocycle Synthesis

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. The presence of the reactive N-(chlorosulfonyl)carbamate group, combined with the bromo-substituted phenyl ring, allows for a range of intramolecular cyclization strategies.

Intramolecular Cyclizations Initiated by N-(Chlorosulfonyl)carbamate Reactivity

The N-(chlorosulfonyl)carbamate moiety can initiate intramolecular cyclization through several mechanisms. Electrophilic intramolecular cyclization is a powerful method for constructing heterocyclic systems. nih.gov For example, related N,N-dialkyl-N′-chlorosulfonyl chloroformamidines react with pyrazol-3-ones to yield fused oxathiadiazine dioxides and thiatriazole trioxides through complex cyclization pathways. flinders.edu.au

In the case of this compound, if the molecule contains another suitably positioned nucleophilic group, an intramolecular reaction can occur. For instance, an unsaturated alkyl chain attached to the carbamate nitrogen could undergo an electrophilic cyclization onto the double or triple bond, initiated by the sulfonyl group, to form nitrogen heterocycles. nih.gov

Another important pathway for intramolecular cyclization is the Smiles rearrangement. This rearrangement has been observed in the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles, leading to the formation of tricyclic compounds. growingscience.com This type of rearrangement could be envisioned for derivatives of this compound, facilitating the synthesis of complex fused heterocycles. growingscience.com Furthermore, acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines has been shown to produce thiadiazine 1-oxides, demonstrating another potential pathway for heterocycle synthesis starting from sulfonyl-containing precursors. nih.gov

Table 2: Potential Intramolecular Cyclization Pathways

| Cyclization Type | Description | Potential Product | Source |

|---|---|---|---|

| Electrophilic Cyclization | The electrophilic sulfonyl group initiates an attack on an internal unsaturated bond (e.g., alkene, alkyne). | Nitrogen heterocycles with a sulfonamide fragment. | nih.gov |

| Nucleophilic Displacement | An internal nucleophile attacks either the sulfonyl sulfur or carbonyl carbon, displacing chloride or the phenoxy group. | Fused oxathiadiazines or related heterocycles. | flinders.edu.au |

| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution leading to a rearranged heterocyclic core. | Fused tricyclic systems. | growingscience.com |

| Acid-Catalyzed Cyclocondensation | Acid-induced reaction between the sulfonyl group and another functional group within the molecule. | Thiadiazine oxides or similar structures. | nih.gov |

Formation of Beta-Lactams

The synthesis of β-lactams, a core structural motif in many antibiotic agents, can be achieved through various synthetic routes. One notable method involves the use of N-chlorosulfonyl-β-lactams, which are accessible via the reaction of chlorosulfonylisocyanate (CSI). eiu.edu The general strategy involves the [2+2] cycloaddition of an alkene with the chlorosulfonyl isocyanate to form the corresponding N-chlorosulfonyl-β-lactam. eiu.edu While the direct use of this compound in this specific reaction is not extensively detailed in the provided search results, the underlying chemistry of N-chlorosulfonyl groups is pertinent. The reactivity of the N-chlorosulfonyl group in cycloaddition reactions is a key aspect of this transformation. eiu.edu

Newly synthesized N-chlorosulfonyl-β-lactams include 2-chlorosulfonyl-1-methyl-2-azabicyclo[4.2.0]octan-3-one, 1-chlorosulfonyl-4-methyl-4-(phenylmethyl)azetidin-2-one, and 1-chlorosulfonyl-4,4-(diphenylmethyl)azetidin-2-one. eiu.edu The characterization of these compounds is typically performed using infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR), and high-resolution mass spectrometry (HRMS). eiu.edu The stability and subsequent rearrangement of these N-chlorosulfonyl β-lactams can be influenced by factors such as temperature, solvent, and the presence of catalysts. eiu.edu For instance, rearrangements can lead to the formation of γ-lactams or unsaturated amides, depending on the specific conformation of the β-lactam and the reaction conditions. eiu.edu

| Newly Synthesized N-chlorosulfonyl-β-lactams | Characterization Methods | Rearrangement Products |

| 2-chlorosulfonyl-1-methyl-2-azabicyclo[4.2.0]octan-3-one | IR, ¹H NMR, ¹³C NMR, HRMS | γ-lactam, α,β- or β,γ-unsaturated amide, alkene |

| 1-chlorosulfonyl-4-methyl-4-(phenylmethyl)azetidin-2-one | IR, ¹H NMR, ¹³C NMR, HRMS | γ-lactam, α,β- or β,γ-unsaturated amide, alkene |

| 1-chlorosulfonyl-4,4-(diphenylmethyl)azetidin-2-one | IR, ¹H NMR, ¹³C NMR, HRMS | γ-lactam, α,β- or β,γ-unsaturated amide, alkene |

| 4-chlorosulfonyl-3,9,9-trimethyl-4-azatricyclo[6.1.0.0³,⁶]nonan-5-one | IR, ¹H NMR, ¹³C NMR, HRMS | γ-lactam, α,β- or β,γ-unsaturated amide, alkene |

Strategies for Constructing Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components in a vast array of pharmaceuticals and biologically active compounds. researchgate.netajol.infoopenmedicinalchemistryjournal.comnih.gov A notable strategy for the synthesis of these structures involves the use of reagents containing a chlorosulfonyl group. For instance, N-(chlorosulfonyl)imidoyl chlorides have been developed as effective bielectrophilic 1,3-C-N-S reagents for the construction of 6-, 7-, and 8-membered nitrogen heterocycles that incorporate an endocyclic sulfonamide fragment. researchgate.netmdpi.comnih.gov

One approach involves the reaction of these N-(chlorosulfonyl) reagents with binucleophiles like benzylamines, leading to the formation of 1,2,4-benzothiadiazepine-1,1-dioxides. researchgate.netmdpi.comnih.gov Another pathway is the reaction with alkenyl amines, which initially form N-alkenyl amidines. These intermediates can then undergo intramolecular cyclization initiated by a Lewis acid, such as aluminum trichloride, to yield derivatives of 1,2,4-thiadiazines and 1,2,4-thiadiazocines. researchgate.netmdpi.com This method represents one of the first examples of an electrophilic heterocyclization of a chlorosulfonyl group onto an alkenyl or alkynyl group. researchgate.netmdpi.comnih.gov The versatility of this approach allows for the synthesis of a variety of heterocyclic systems, including monocyclic and fused six-, seven-, and eight-membered rings containing a sulfonamide moiety. mdpi.com

| Reactant | Intermediate | Product | Key Features |

| N-(chlorosulfonyl)imidoyl chloride and benzylamine | - | 1,2,4-benzothiadiazepine-1,1-dioxides | Bielectrophilic 1,3-C-N-S reagent reacts with a 1,4-N-C-C-C binucleophile. researchgate.netmdpi.comnih.gov |

| N-(chlorosulfonyl)imidoyl chloride and alkenyl amine | N-alkenyl amidine | 1,2,4-thiadiazines and 1,2,4-thiadiazocines | Lewis acid-initiated intramolecular cyclization. researchgate.netmdpi.com |

Role as a Precursor to Other Reagents

Conversion to Burgess Reagent and Related Sulfamoyl Carbamates

This compound can serve as a precursor to the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) and related sulfamoyl carbamates. The Burgess reagent is a mild and selective dehydrating agent frequently used in organic synthesis. wikipedia.org Its preparation typically involves the reaction of chlorosulfonyl isocyanate with methanol (B129727) and triethylamine (B128534) in a solvent like benzene (B151609). wikipedia.orgorgsyn.org

A more general approach to synthesizing related sulfamoyl carbamates involves a one-pot synthesis from chlorosulfonyl isocyanate (CSI), an alcohol, and an amine. researchgate.net In this process, the highly reactive N-(chlorosulfonyl)carbamate intermediate is generated in situ and then "deactivated" by a tertiary amine to form a water-resistant Burgess-type intermediate, a carboxysulfamoylammonium salt. researchgate.net This intermediate can then react with a primary or secondary amine to furnish the final N-acyl-substituted sulfamide. researchgate.net This methodology avoids the handling of the moisture-sensitive N-(chlorosulfonyl)carbamate. researchgate.net

| Starting Materials | Intermediate | Final Product | Significance |

| Chlorosulfonyl isocyanate, methanol, triethylamine | Methyl (chlorosulfonyl)carbamate | Burgess Reagent | Classic synthesis of a mild dehydrating agent. wikipedia.orgorgsyn.org |

| Chlorosulfonyl isocyanate, alcohol, tertiary amine, primary/secondary amine | Carboxysulfamoylammonium salt (Burgess-type intermediate) | N-acyl-substituted sulfamide | One-pot synthesis that avoids isolation of sensitive intermediates. researchgate.net |

Generation of Amidyl-Radical Precursors

N-chlorosulfonyl carbamates, including this compound, are effective precursors for the generation of amidyl radicals. rsc.org These nitrogen-centered radicals are highly versatile intermediates for the construction of nitrogen-containing heterocycles. researchgate.net The generation of amidyl radicals from stable and readily available N-H amides can be achieved through electrocatalytic methods. researchgate.net These reactive species can then be utilized in efficient and chemoselective syntheses of various N-heterocycles. researchgate.net

Photo-induced and Radical-Mediated Transformations

This compound and related N-chlorosulfonyl carbamates are valuable reagents in photo-induced and radical-mediated transformations. A novel photo-induced amidation protocol has been developed using readily available N-chlorosulfonyl carbamates as effective amidyl-radical precursors. rsc.org These precursors can be easily prepared from commercial chlorosulfonyl isocyanate (CSI) and various alcohols. rsc.org

This methodology has been successfully applied to the direct amidation of quinoxalin-2(1H)-ones. researchgate.netrsc.org The process can be streamlined into a one-pot, two-step, three-component reaction involving CSI, an alcohol, and the quinoxalin-2(1H)-one, which significantly improves reaction efficiency. rsc.org This approach provides a rapid way to increase molecular complexity in nitrogen-containing compounds. rsc.org

Furthermore, the generation of amidyl radicals from N-amidopyridinium salts via single electron transfer (SET) reduction under photoredox catalysis allows for the direct C-H amination of arenes and heteroarenes under mild conditions. researchgate.net These amidyl radicals are key intermediates that can react with various π systems to form crucial C-N bonds. researchgate.net

| Transformation | Key Reagent/Precursor | Reactive Intermediate | Application |

| Photo-induced amidation | N-chlorosulfonyl carbamate | Amidyl radical | Direct amidation of quinoxalin-2(1H)-ones. researchgate.netrsc.org |

| Direct C-H amination | N-aminopyridinium salts | Amidyl radical | C-H amination of arenes and heteroarenes. researchgate.net |

Mechanistic Investigations and Theoretical Insights

Reaction Mechanism Elucidation for N-(Chlorosulfonyl)carbamate Transformations

The reaction mechanisms of N-(chlorosulfonyl)carbamates are complex, often involving a delicate balance between different pathways and the formation of various intermediates. The specific pathway taken depends on factors such as the nature of the nucleophile, solvent, and reaction conditions.

A fundamental question in the transformation of 2-bromophenyl N-(chlorosulfonyl)carbamate is whether nucleophilic additions proceed through a stepwise or a concerted mechanism. quora.comyoutube.com A concerted reaction occurs in a single step where bond-breaking and bond-forming happen simultaneously, passing through a single transition state. youtube.com In contrast, a stepwise reaction involves two or more steps, characterized by the formation of a discrete reaction intermediate. quora.com

In the context of nucleophilic attacks on the functional groups of the carbamate (B1207046), such as the carbonyl carbon or the sulfonyl sulfur, the pathway is influenced by the stability of the potential intermediate. nih.govresearchgate.net

Stepwise Pathway : This route is favored if a stable intermediate can be formed. For instance, in a nucleophilic aromatic substitution (SNAr) on the 2-bromophenyl ring, a stepwise mechanism would proceed via a stabilized Meisenheimer complex. nih.govresearchgate.net The presence of electron-withdrawing groups on the aromatic ring can stabilize this anionic intermediate, making the stepwise pathway more likely. researchgate.net

Concerted Pathway : If the potential intermediate is high in energy and unstable, the reaction is more likely to proceed through a concerted mechanism, avoiding the formation of this intermediate. nih.govspringernature.com Many SNAr reactions, once thought to be universally stepwise, have been shown through computational and kinetic isotope effect studies to proceed via concerted or borderline mechanisms, especially when the ring is not strongly electron-deficient or when a good leaving group is present. nih.govspringernature.com Similarly, cycloadditions involving the parent reagent, chlorosulfonyl isocyanate (CSI), with electron-deficient alkenes are known to follow a concerted pathway. researchtrends.netresearchgate.net

The choice between these pathways dictates the stereochemistry and kinetics of the reaction, making its elucidation crucial for synthetic planning. nih.gov

This compound features several electrophilic sites that can compete for reaction with a nucleophile:

Carbonyl Carbon : This site is a classic electrophile, susceptible to nucleophilic acyl substitution.

Sulfonyl Sulfur : The sulfur atom is also highly electrophilic due to the attached electronegative oxygen and chlorine atoms, making it a target for nucleophilic attack.

Aromatic Ring : The carbon atom bonded to the bromine can undergo nucleophilic aromatic substitution.

The selectivity of a nucleophilic attack is governed by both the intrinsic reactivity of these sites and the nature of the attacking nucleophile. The parent molecule, CSI, demonstrates this complexity, as its isocyanate group is generally more reactive than the chlorosulfonyl group, allowing for controlled reactions where the isocyanate function reacts preferentially. In N-substituted carbamates, the nucleophilicity of the nitrogen atom is significantly reduced, which in turn affects the reactivity of the adjacent carbonyl and sulfonyl groups. The hard/soft acid/base (HSAB) principle can be a useful guide: hard nucleophiles (e.g., alcohols, amines) may favor the harder carbonyl carbon, while softer nucleophiles might prefer to attack the sulfur atom. Enamides and enecarbamates, for instance, have been shown to be effective nucleophiles in stereoselective reactions with related electrophiles. nih.gov Furthermore, intramolecular reactions, such as aryl migrations in carbamate-stabilized organolithium compounds, demonstrate the potential for complex, selective transformations. nih.gov

The transformations of N-(chlorosulfonyl)carbamates often proceed through a series of reactive intermediates that dictate the final product structure. Under photolytic or electrochemical conditions, for example, N-(chlorosulfonyl)carbamates can serve as precursors to nitrogen-centered radicals. researchgate.netrsc.org These amidyl radicals are versatile intermediates capable of participating in a variety of bond-forming reactions, such as the amidation of quinoxalin-2(1H)-ones. researchgate.netrsc.org

In non-radical pathways, such as nucleophilic substitution, tetrahedral intermediates are commonly proposed. Attack at the carbonyl carbon would generate a tetrahedral oxyanion intermediate, while attack at the sulfonyl sulfur would form a trigonal bipyramidal intermediate. The stability and subsequent breakdown of these intermediates determine the reaction outcome.

In cycloaddition reactions involving the precursor CSI, evidence for 1,4-diradical intermediates has been presented for reactions with electron-rich alkenes, proceeding through a single electron transfer (SET) pathway. researchtrends.netresearchgate.net While the carbamate derivative itself is not an isocyanate, the principles of intermediate formation in related systems provide a framework for understanding its potential reactivity. Theoretical calculations have been instrumental in explaining the formation of unexpected products by elucidating the mechanisms and intermediates involved. beilstein-journals.org

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the molecular properties and reaction pathways of complex organic molecules like this compound. mdpi.com

DFT calculations allow for the detailed investigation of the electronic structure, providing insights that are fundamental to understanding chemical reactivity. nih.govrsc.org For a molecule like this compound, DFT can be used to:

Optimize Molecular Geometry : Determine the most stable three-dimensional arrangement of atoms and calculate key bond lengths and angles.

Calculate Atomic Charges : Methods like Natural Population Analysis (NPA) can quantify the partial charges on each atom, identifying the most electrophilic (positive) and nucleophilic (negative) centers. irjweb.com This information is critical for predicting the site of initial attack by a reagent.

Map Molecular Electrostatic Potential (MEP) : An MEP surface visually represents the charge distribution across the molecule. researchgate.net Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites), offering a clear visual guide to reactivity. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; high softness indicates high reactivity. |

| Electronegativity (χ) | χ = -μ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the energy stabilization when the system acquires additional electronic charge. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. irjweb.comnih.gov

HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy corresponds to a better electron donor (nucleophile). wuxiapptec.com

LUMO : The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy indicates a better electron acceptor (electrophile). wuxiapptec.com

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many reactions. For this compound, analysis of the LUMO's spatial distribution would reveal the most probable sites for nucleophilic attack. If the LUMO is localized on the sulfonyl sulfur, that site is predicted to be the most reactive towards nucleophiles.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a particularly important parameter. irjweb.comwuxiapptec.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap suggests high reactivity and lower stability. irjweb.com This gap is directly related to the chemical hardness of the molecule; hard molecules have large gaps, while soft molecules have small gaps. mdpi.com Computational studies on various carbamates and sulfonamides consistently use this analysis to predict and rationalize their observed chemical behavior and biological activity. mdpi.comnih.gov

| Parameter | Interpretation | Predicted Reactivity |

|---|---|---|

| High EHOMO | Easily donates electrons | More Nucleophilic |

| Low ELUMO | Easily accepts electrons | More Electrophilic |

| Small HOMO-LUMO Gap | Easily excitable, low kinetic stability | High Reactivity (Soft Molecule) |

| Large HOMO-LUMO Gap | Resistant to excitation, high kinetic stability | Low Reactivity (Hard Molecule) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chlorosulfonyl isocyanate (CSI) |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas denote intermediate electrostatic potential.

In the case of this compound, the MEP map would be expected to show the most negative potential (red regions) localized around the oxygen atoms of the carbonyl and sulfonyl groups, as well as the nitrogen atom of the carbamate linkage. These sites are rich in electrons and are therefore the primary targets for electrophiles. Conversely, the most positive potential (blue regions) would likely be concentrated around the hydrogen atom attached to the nitrogen and the sulfur atom of the chlorosulfonyl group. These areas are electron-deficient and represent the sites most susceptible to nucleophilic attack.

The distribution of electrostatic potential across this compound is a key determinant of its intermolecular interactions and how it binds to biological targets. The MEP map provides a visual representation of the molecule's charge landscape, offering insights into its chemical behavior and reactivity.

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Carbonyl and Sulfonyl Oxygens | Highly Negative (Red) | Susceptible to Electrophilic Attack |

| Carbamate Nitrogen | Negative (Red/Yellow) | Potential for Electrophilic Interaction |

| Amide Hydrogen | Positive (Blue) | Susceptible to Nucleophilic Attack |

| Sulfur Atom | Highly Positive (Blue) | Primary Site for Nucleophilic Attack |

| Bromine Atom | Negative (Red/Yellow) | Influences Ring's Electrostatic Profile |

Conformational Analysis and Stability Studies

Conformational analysis of this compound is essential for understanding its three-dimensional structure, stability, and reactivity. The molecule possesses several rotatable bonds, primarily the C-O bond linking the phenyl ring to the carbamate group and the N-S bond of the chlorosulfonyl moiety. Rotation around these bonds can lead to different conformers with varying energies.

In related phenyl-substituted thioureas, it has been observed that the orientation of the phenyl group relative to the rest of the molecule is a key factor in determining the global minimum energy conformation. nih.gov For this compound, it is plausible that the most stable conformer will adopt a geometry that minimizes the steric repulsion between the bromine atom and the adjacent atoms of the carbamate group. This could involve a non-planar arrangement between the phenyl ring and the carbamate moiety. A crystallographic study of a related compound, methyl N-(2-bromo-4-chlorophenyl)carbamate, revealed that the bromochlorophenyl ring is inclined to the methylcarbamate unit by 32.73 (7)°. researchgate.net

Furthermore, the carbamate group itself can exist in cis and trans conformations due to the partial double bond character of the C-N bond. The energy barrier for rotation around this bond is influenced by both steric and electronic factors. nih.gov The stability of different conformers can be evaluated using computational methods, such as Density Functional Theory (DFT), to calculate their relative energies and identify the most stable structures. These stability studies are crucial as the reactivity and biological activity of the molecule are often dependent on its preferred conformation.

| Rotatable Bond | Key Influencing Factors on Conformation | Predicted Stable Conformation Characteristic |

|---|---|---|

| Phenyl-O | Steric hindrance from ortho-bromine | Non-planar arrangement between phenyl ring and carbamate |

| N-S | Electrostatic interactions and steric effects | Orientation that minimizes repulsion between substituents |

| Carbamate C-N | Resonance, steric, and electronic effects | Likely preference for one isomer (cis/trans) based on substituent effects |

Influence of Substituents on Reaction Mechanisms and Outcomes (e.g., Bromine effect)

The bromine substituent at the ortho position of the phenyl ring in this compound has a profound influence on the molecule's reactivity and the mechanisms of its reactions. This influence is twofold, stemming from both electronic and steric effects.

Steric Effects: The steric bulk of the bromine atom at the ortho position can hinder the approach of reactants to the adjacent functional groups. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions. For instance, in reactions involving the carbamate or chlorosulfonyl groups, the bromine atom may sterically shield one face of the molecule, directing incoming reagents to the opposite face.

The N-(chlorosulfonyl)carbamate moiety is itself a highly reactive functional group, often used in organic synthesis. For example, N-chlorosulfonyl carbamates can serve as precursors to amidyl radicals under photoinduced conditions. rsc.orgresearchgate.net The presence of the 2-bromophenyl group can modulate this reactivity. The electron-withdrawing nature of the bromine atom can affect the stability of any intermediates formed during a reaction. For instance, if a reaction mechanism involves the formation of a positive charge on the aromatic ring, the bromine atom would be destabilizing. Conversely, it could stabilize a negatively charged intermediate.

| Effect of Bromine Substituent | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdraws electron density from the phenyl ring. | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (+R) | Donates electron density to the phenyl ring. | Directs electrophiles to ortho/para positions, but is weaker than the inductive effect. |

| Steric Hindrance | The physical bulk of the bromine atom. | Hinders attack at adjacent positions, influencing regioselectivity. |

Advanced Applications in Organic Synthesis

Utilization as a Versatile Building Block in Multistep Synthesis

In the realm of multistep organic synthesis, success often hinges on the availability of versatile building blocks that can introduce multiple functionalities in a predictable manner. 2-bromophenyl N-(chlorosulfonyl)carbamate serves as an exemplary bifunctional reagent, enabling chemists to execute complex synthetic strategies with efficiency.

Strategic Introduction of Sulfamoyl and Carbamate (B1207046) Moieties

The primary utility of this compound lies in its ability to introduce both sulfamoyl and carbamate moieties into a target molecule. The highly electrophilic sulfur atom of the chlorosulfonyl group (-SO₂Cl) readily reacts with a wide range of nucleophiles, most notably primary and secondary amines. This reaction, typically conducted under mild basic conditions, forges a stable sulfur-nitrogen bond, creating a sulfamoyl carbamate linkage.

This strategic installation is crucial in medicinal chemistry and materials science, where sulfonamide and carbamate groups are prevalent pharmacophores and functional motifs. scholarsresearchlibrary.com The 2-bromophenyl portion of the molecule can be retained as part of the final structure or can be modified in subsequent steps, for example, through cross-coupling reactions involving the bromine atom.

Synthesis of Complex Organic Scaffolds and Frameworks

The dual reactivity of this compound makes it an asset in the construction of intricate molecular scaffolds. After the initial reaction at the chlorosulfonyl center, the molecule contains both a newly formed sulfonamide and the original bromophenyl carbamate. The bromine atom on the aromatic ring serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.

Synthetic Pathways to N-Substituted Sulfonamide Derivatives

A principal application of this compound is the synthesis of N-substituted sulfonamides, which are a cornerstone of many therapeutic agents. The classical synthesis of sulfonamides involves reacting a sulfonyl chloride with an amine. nih.gov this compound acts as the sulfonyl chloride equivalent in this context, offering a pre-packaged carbamate functionality.

The reaction with a primary or secondary amine (R¹R²NH) yields a N,N-disubstituted-N'-[(2-bromophenyl)oxycarbonyl]sulfamide. This one-step process is efficient for creating a diverse library of sulfonamide derivatives by simply varying the amine component. scholarsresearchlibrary.comnih.gov

Table 1: Synthesis of N-Substituted Sulfonamide Derivatives

| Amine (R¹R²NH) | Resulting Product Structure |

|---|---|

| Primary Amine (RNH₂) | 2-Br-Ph-O-C(O)NH-S(O)₂-NHR |

| Secondary Amine (R₂NH) | 2-Br-Ph-O-C(O)NH-S(O)₂-NR₂ |

| Aniline | 2-Br-Ph-O-C(O)NH-S(O)₂-NHPh |

Preparation of N-Unsubstituted Carbamates via N-(Chlorosulfonyl)carbamate Intermediates

While this compound is itself a stable compound, the broader class of N-(chlorosulfonyl)carbamates serves as reactive intermediates in the synthesis of N-unsubstituted carbamates. These intermediates are typically generated in situ from the reaction of an alcohol or phenol (B47542) with chlorosulfonyl isocyanate (CSI).

The general synthetic pathway is as follows:

Formation of the Intermediate : An alcohol (ROH) reacts with chlorosulfonyl isocyanate (CSI, O=C=N-SO₂Cl) to form the N-(chlorosulfonyl)carbamate intermediate (RO-C(O)NHSO₂Cl).

Hydrolysis : The intermediate is then subjected to hydrolysis, which cleaves the N-S bond. This step removes the sulfonyl group, yielding the N-unsubstituted carbamate (RO-C(O)NH₂) and sulfuric acid byproducts.

This two-step, one-pot procedure provides a valuable route to primary carbamates, which are important functional groups in pharmaceuticals and agrochemicals.

Strategic Use in Protecting Group Chemistry for Amines

The protection of amines is a fundamental requirement in multistep synthesis to prevent their undesired reaction. organic-chemistry.org Carbamates are one of the most widely used protecting groups for amines because they effectively "tame" the nucleophilicity and basicity of the amino group. masterorganicchemistry.comchem-station.com Common carbamate protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl), each with specific conditions for removal, allowing for orthogonal strategies in complex syntheses. masterorganicchemistry.comchem-station.com

While this compound is not a protecting group itself, it is a reagent used to install a carbamate-containing moiety. An amine can react at the sulfonyl chloride site, tethering the (2-bromophenoxy)carbonyl-sulfamoyl group to the original amine. This new, larger functional group can modify the reactivity of the parent amine, effectively serving a protective role during subsequent transformations. The removal of such a group would require specific conditions to cleave the N-S bond, adding to the repertoire of protecting group strategies available to synthetic chemists.

Role in the Synthesis of Energetic Materials (e.g., Nitrocarbamates)

An emerging and highly specialized application for N-(chlorosulfonyl)carbamate chemistry is in the field of energetic materials. The synthesis of high-energy compounds often involves the introduction of multiple "explosophoric" groups, such as nitro (NO₂) groups, onto a carbon skeleton. europa.eu

Primary N-nitrocarbamates (R-O-C(O)NHNO₂) are a class of energetic materials that have garnered significant attention. researchgate.net A robust strategy for their synthesis involves a two-step process where a carbamate precursor is first synthesized and then nitrated. nih.govnih.gov

The synthesis begins with the reaction of an alcohol with chlorosulfonyl isocyanate (CSI) to produce an intermediate N-(chlorosulfonyl)carbamate, which is then hydrolyzed to the primary carbamate. researchgate.netacs.org This carbamate is subsequently nitrated, typically using a mixture of nitric acid and sulfuric acid ("mixed acid"), to yield the final N-nitrocarbamate. nih.gov This methodology has been successfully applied to produce energetic nitrocarbamates from various precursors, including polynitro alcohols and sugar alcohols. nih.govnih.gov The resulting nitrocarbamates often exhibit good detonation performance with lower sensitivity compared to traditional nitrate (B79036) esters. nih.gov

While not directly starting from this compound, this synthetic strategy highlights the pivotal role of the underlying carbamate formation chemistry in accessing advanced energetic materials.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for 2-Bromophenyl N-(chlorosulfonyl)carbamate Reactions

The reactivity of N-(chlorosulfonyl)carbamates can be significantly enhanced and controlled through the development of innovative catalytic systems. While these compounds can act as effective amidyl-radical precursors under photoinduced conditions, further exploration into catalysis could broaden their synthetic utility. rsc.org

Future work should focus on:

Photoredox Catalysis: Expanding on the established photoinduced generation of amidyl radicals, new photoredox catalysts could enable a wider range of transformations. rsc.org Systems that operate under visible light would be particularly valuable for creating milder reaction conditions. Investigations could target C-H amidation of various substrates, expanding beyond the currently known reactions with quinoxalin-2(1H)-ones. researchgate.net The 2-bromophenyl group's electronic properties could influence the radical generation and subsequent reactivity, a factor worthy of systematic study.

Transition Metal Catalysis: The 2-bromophenyl moiety is primed for transition metal-catalyzed cross-coupling reactions. A significant research avenue involves developing one-pot, tandem reactions where the N-(chlorosulfonyl)carbamate group reacts first (e.g., in a cyclization), followed by a palladium-catalyzed C-N or C-C bond formation at the bromo-position. organic-chemistry.org Furthermore, transition metals like rhodium, cobalt, or palladium could catalyze intramolecular C-H activation/cyclization of the sulfonamide derivative formed after the initial reaction, leading to the synthesis of benzosultams. nih.govresearchgate.net

Organocatalysis: Bifunctional organocatalysts, such as squaramide-based systems, have proven effective in enantioselective reactions involving related N-sulfonyl ketimines. acs.org Developing organocatalytic systems to control the reactivity of this compound in cycloadditions or asymmetric amination reactions is a highly promising and unexplored area.

| Catalyst Type | Potential Reaction | Substrate Class | Anticipated Product |

| Photoredox (e.g., Eosin Y) | C-H Amidation | (Hetero)arenes | N-Arylated Carbamates |

| Palladium (e.g., Pd(OAc)₂) | Intramolecular Cyclization/Coupling | Alkenyl Amines | Fused Heterocycles |

| Rhodium (e.g., [RhCp*Cl₂]₂) | C-H Activation/Annulation | Alkynes | Benzosultams |

| Organocatalyst (e.g., Squaramide) | Asymmetric Cycloaddition | Dienes, Enones | Chiral Sultams/Lactams |

Exploration of Asymmetric Syntheses Utilizing this compound

The development of asymmetric methods is a cornerstone of modern organic synthesis. This compound could serve as a key reagent in novel asymmetric transformations.

Key areas for exploration include:

Asymmetric Amination: The reagent could be employed in asymmetric allylic amination reactions, a powerful tool for installing chiral amine functionalities. tandfonline.com The development of chiral catalysts (e.g., nickel or copper-based) that can control the stereochemical outcome of the addition of the carbamate-sulfonyl moiety to prochiral olefins is a significant goal.

Kinetic Resolution: The reagent could be used for the kinetic resolution of racemic alcohols or amines. A chiral catalyst could promote a faster reaction with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.

Diastereoselective Cyclizations: For substrates already containing a stereocenter, this compound could be used in diastereoselective cyclization reactions. For instance, electrophile-initiated cyclization of enantioenriched homoallylic amines bearing a sulfonyl carbamate (B1207046) group could lead to the synthesis of highly functionalized, stereochemically defined nitrogen heterocycles. digitellinc.com

Axial Chirality: The N-sulfonyl group, which would be present after initial reactions, can act as a directing group or a bulky substituent to control atropisomerism. Organocatalytic methods have been developed for the asymmetric C-N bond cleavage of N-sulfonyl biaryl lactams to create axially chiral compounds, a strategy that could be adapted for products derived from this compound. nih.gov

Expansion of Reaction Scope for Heterocycle Construction

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The bifunctional nature of this compound makes it an ideal starting point for the synthesis of diverse heterocyclic systems.

Future research should aim to:

Construct Medium-Sized Rings: While CSI is well-known for creating four-membered (β-lactams) and five-membered (oxazolidinones) rings, its derivatives could be used to access larger, medicinally relevant heterocycles. researchgate.netresearchtrends.net By analogy with reagents like N-(chlorosulfonyl)imidoyl chloride, reactions with appropriately functionalized alkenyl or alkynyl amines could lead to the formation of 6-, 7-, and 8-membered rings, such as benzothiadiazepines. nih.gov

Develop Cascade Reactions: The 2-bromophenyl group is a key feature that enables cascade reactions. An initial intramolecular cyclization involving the N-(chlorosulfonyl)carbamate moiety could be followed by a palladium-catalyzed intramolecular C-H arylation, leading to complex polycyclic systems. This approach has been used effectively in the synthesis of imidazopyridinones and benzoimidazolones. organic-chemistry.org

Synthesize Benzosultams: The intramolecular cyclization of N-aryl sulfonamides is a powerful method for preparing benzosultams, a privileged scaffold in medicinal chemistry. nih.govresearchgate.net this compound could react with an appropriate substrate to form an intermediate that, upon cyclization onto the bromo-phenyl ring, directly yields a benzosultam derivative.

| Reactant Partner | Initial Reaction | Subsequent Reaction | Heterocyclic Product |

| Dienes | [4+2] Cycloaddition | - | Six-membered N,S-heterocycles |

| Epoxides | Ring-opening/Cyclization | - | Oxazolidinones, Cyclic Carbonates researchgate.net |

| Alkenyl Amines | Intramolecular Aminosulfonylation | Pd-catalyzed C-N coupling | Fused Pyrrolidines/Piperidines |

| o-Haloarylamines | Urea (B33335) formation | Pd-catalyzed cyclization | Benzoimidazolones organic-chemistry.org |

Advanced Mechanistic and Computational Studies on Specific Reactivity Modes

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and discovering new ones.

Future studies should focus on:

Radical vs. Ionic Pathways: While photoinduction clearly points to a radical pathway for N-chlorosulfonyl carbamates, the reaction of the parent CSI with alkenes can proceed through concerted, stepwise dipolar, or single electron transfer (SET) mechanisms depending on the substrate. researchtrends.netresearchgate.net A detailed computational and experimental study is needed to delineate which pathway is dominant for this compound under various (e.g., thermal, photocatalytic, metal-catalyzed) conditions.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states and intermediates. This can help explain observed regioselectivity and stereoselectivity, and predict the feasibility of new, unexplored reaction pathways. For example, computational studies have successfully explained anomalous additions of CSI to carbonyl groups. beilstein-journals.org

Kinetics and Intermediate Trapping: Kinetic studies, similar to those performed on carbamoyl (B1232498) chlorides, can help establish the reaction order and the nature of the rate-determining step, distinguishing between Sₙ1 and Sₙ2-type mechanisms in solvolysis reactions. mdpi.comnih.gov Trapping experiments could provide direct evidence for the existence of proposed radical or ionic intermediates.

Design of Next-Generation Reagents Based on the N-(Chlorosulfonyl)carbamate Core

Modifying the structure of this compound can lead to new reagents with tailored reactivity, stability, and selectivity.

Promising design strategies include:

Modification of the Carbamate Group: Replacing the phenyl group with other aryl, heteroaryl, or alkyl groups can modulate the electronic properties and steric hindrance of the reagent. For example, introducing electron-withdrawing groups on the phenyl ring could increase the reactivity of the chlorosulfonyl group. This principle is used in designing novel pyrimidine (B1678525) sulfonate esters with specific biological activities. nih.gov

Analogs of the Burgess Reagent: The parent CSI is the precursor to the Burgess reagent, a widely used dehydrating agent. arxada.com It is conceivable that a new class of specialized reagents could be developed from this compound for specific applications in complex molecule synthesis.

Bio-inspired Reagents: Given that the sulfonamide group is a key pharmacophore, new reagents based on the N-(chlorosulfonyl)carbamate core could be designed as building blocks for combinatorial libraries in drug discovery. nih.govscirp.org The 2-bromophenyl group would allow for further diversification via cross-coupling.

Development of Novel Sulfinylamine Reagents: Inspired by the development of reagents like t-BuONSO for primary sulfonamide synthesis, new reagents derived from the N-(chlorosulfonyl)carbamate core could be designed for the direct and efficient installation of the sulfamoyl carbamate group onto organometallic species. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.